molecular formula C18H19N3O2 B2481534 2-(4-methoxybenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-71-5

2-(4-methoxybenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2481534
CAS No.: 860789-71-5
M. Wt: 309.369
InChI Key: PFBBEKBZTPUEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications

Novel Triazole Derivatives in Drug Development

The triazole class, including compounds similar to the specified chemical, has been extensively studied for its potential in developing new drugs with diverse biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, along with activity against several neglected diseases. The continuous interest in triazole derivatives stems from their structural versatility, which allows for various modifications to achieve desired biological effects. The development of new synthetic methods and the biological evaluation of these compounds are critical for advancing drug discovery and addressing emerging health challenges, such as antibiotic resistance and neglected tropical diseases (Ferreira et al., 2013).

Advanced Oxidation Processes for Environmental Applications

1,2,4-Triazole derivatives have also found applications in environmental science, particularly in the degradation of pollutants using advanced oxidation processes (AOPs). These processes are effective in treating recalcitrant compounds in wastewater, with triazole derivatives playing a role in enhancing the efficiency of degradation pathways. The study of by-products and their biotoxicity, as well as computational methods for predicting degradation pathways, are important for improving the environmental applications of AOPs (Qutob et al., 2022).

Bioactive Features of 1,2,4-Triazole Derivatives

The bioactive features of new 1,2,4-triazole derivatives have been a subject of extensive research, showing promising directions in the synthesis of biologically active substances. These derivatives exhibit a range of activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The exploration of various chemical modifications of 1,2,4-triazoles highlights the potential for developing novel therapeutic agents (Ohloblina, 2022).

Synthesis and Applications in Organic Chemistry

The synthesis and physico-chemical properties of 1,2,4-triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, have been reviewed, indicating their significance not only in medicinal chemistry but also in engineering, metallurgy, and agriculture. These compounds are utilized in various applications, from optical materials and photosensitizers to antioxidants and corrosion inhibitors, showcasing their versatility and importance in both scientific research and industrial applications (Parchenko, 2019).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would depend on the specific properties and applications of this compound. For example, if it exhibits biological activity, it might be studied further for potential medicinal uses .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-4-8-16(9-5-13)21-14(2)19-20(18(21)22)12-15-6-10-17(23-3)11-7-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBBEKBZTPUEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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